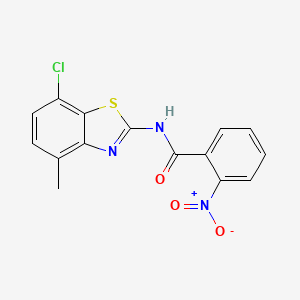

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, commonly known as CAY10512, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antitumor Agents

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins (HSCs) derived from benzothiazole and nitrobenzamide frameworks have shown significant potential in targeting hypoxic tumor cells. These compounds, including derivatives like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrate selective toxicity towards hypoxic cells, a characteristic beneficial for antitumor strategies. Such compounds exhibit varying levels of cytotoxicity under aerobic and hypoxic conditions, highlighting their potential as targeted antitumor agents (Palmer et al., 1996).

Antibacterial Activity

Benzothiazole derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa. These studies have identified compounds with significant antibacterial properties, showcasing the potential of benzothiazole derivatives in developing new antibacterial agents. The structural modification of these compounds has been a key focus to enhance their biological activity and optimize their efficacy against specific bacterial targets (Gupta, 2018).

Heterocyclic Chemistry and Solid-State Synthesis

Research into the use of chloro-fluoro-nitrobenzoic acid derivatives as building blocks for solid-phase synthesis has expanded the toolkit for constructing various heterocyclic scaffolds. These multireactive compounds are instrumental in generating diverse libraries of nitrogenous heterocycles, which are crucial in drug discovery and development. The ability to efficiently synthesize benzimidazoles, benzotriazoles, and other heterocycles from these building blocks underscores their significance in medicinal chemistry and materials science (Křupková et al., 2013).

Electochemical Studies and Crystal Engineering

Electrochemical studies of benzoxazole compounds, including nitrobenzamide derivatives, have provided insights into their electrochemical behaviors and potential applications in various analytical and synthetic contexts. These studies contribute to our understanding of the redox properties of these compounds and their utility in developing sensitive and rapid detection methods for chemical analyses. Additionally, crystal engineering research has explored the formation of molecular tapes and networks through hydrogen and halogen bonding, furthering the understanding of molecular interactions and crystal design principles (Zeybek et al., 2009; Saha et al., 2005).

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-6-7-10(16)13-12(8)17-15(23-13)18-14(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMWXSMJPBDGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)